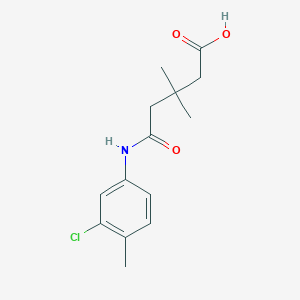![molecular formula C21H21N3O4 B277380 N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as AMN082, is a selective agonist for metabotropic glutamate receptor 7 (mGluR7). It is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is expressed in various regions of the brain. When N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide binds to mGluR7, it activates a signaling pathway that leads to the modulation of neurotransmitter release and synaptic plasticity. This can have effects on various physiological processes, including pain perception, anxiety, and depression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to have effects on synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its selectivity for mGluR7, which allows for specific modulation of this receptor. This can be useful for investigating the role of mGluR7 in various physiological processes. However, a limitation of using N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One area of interest is the role of mGluR7 in pain perception, and the potential use of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide as a therapeutic agent for pain management. Another area of interest is the role of mGluR7 in anxiety and depression, and the potential use of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide as a treatment for these conditions. Additionally, further research is needed to investigate the potential off-target effects of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, and to develop more selective compounds for mGluR7 modulation.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves a series of chemical reactions, starting with the reaction of 3-acetylphenol with 4-methoxybenzoyl chloride to form 3-(4-methoxyphenyl)-1-(3-acetylphenyl)-1,2-dihydro-3H-1,2,4-triazol-5-one. This compound is then reacted with 4-bromo-1-butanol to form the intermediate 4-(3-acetylphenyl)-1-(4-methoxyphenyl)-1,2,4-triazol-5-yl)-1-butanol. Finally, this intermediate is reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to form N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of mGluR7, which is involved in various physiological processes such as pain perception, anxiety, and depression. N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been used in studies to investigate the role of mGluR7 in these processes, as well as in the regulation of synaptic transmission and plasticity.
Propiedades
Fórmula molecular |
C21H21N3O4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C21H21N3O4/c1-14(25)16-5-3-6-17(13-16)22-19(26)7-4-8-20-23-21(24-28-20)15-9-11-18(27-2)12-10-15/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26) |
Clave InChI |
UIQJCVYBKXIBCW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)
![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)






